2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17FN2O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O/c1-15-6-2-4-8-20(15)26-23(27)19-14-22(16-10-12-17(24)13-11-16)25-21-9-5-3-7-18(19)21/h2-14H,1H3,(H,26,27) |
InChI Key |
WMWDJJOLHPEXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The 4-fluorophenyl and o-tolyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.
Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in targeting various cancer-related pathways.
- Mechanism of Action : Quinoline derivatives often inhibit key proteins involved in cancer cell proliferation and survival. For instance, they can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy due to its role in tumor growth and metastasis .
- In Vitro Studies : In a study involving multiple quinoline derivatives, compounds similar to 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide demonstrated significant anti-proliferative effects against various cancer cell lines, indicating their potential as lead compounds for further development .
- Case Study : A related quinoline-4-carboxamide was evaluated for its efficacy against Plasmodium falciparum, showing moderate potency and highlighting the importance of structural modifications to enhance activity and bioavailability . This suggests that similar modifications could be explored for 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide to improve its anticancer efficacy.
Antimicrobial Applications
In addition to anticancer properties, quinoline derivatives have been recognized for their antimicrobial activities.
- Targeting Bacterial Infections : The compound has potential applications in treating bacterial infections by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial as it provides a pathway for developing new antibiotics amid rising antibiotic resistance .
- In Vitro Efficacy : Studies have shown that quinoline derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide could be effective in similar applications .
- Case Study : A series of quinoline-oxadiazole hybrids were synthesized and evaluated for their antimicrobial properties, demonstrating that structural diversity within the quinoline framework can lead to enhanced antimicrobial activity . This reinforces the idea that 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide may also benefit from structural optimization.
Pharmacokinetic Properties
The pharmacokinetic profile of quinoline derivatives is crucial for their development as therapeutic agents.
- Drug Metabolism and Pharmacokinetics (DMPK) : The pharmacokinetic properties of compounds similar to 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide have been assessed, showing that modifications can significantly enhance oral bioavailability and metabolic stability .
- Comparative Analysis : A comparative analysis of various quinoline derivatives indicated that compounds with favorable DMPK profiles progressed to preclinical development stages, emphasizing the need for optimizing these properties in 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities, influenced by substituents on the quinoline core and the carboxamide side chain. Below is a systematic comparison of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide with structurally related analogs, focusing on physicochemical properties, synthetic yields, and functional group effects.
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Halogen Effects : Replacing fluorine with chlorine or bromine (e.g., ) increases molecular weight and may alter lipophilicity, impacting membrane permeability.
- Thermal Stability : Analogs with flexible side chains (e.g., 5a1, 5a4 ) exhibit lower melting points (~168–184°C) than rigid aromatic analogs (e.g., Compound 7 at 215°C), suggesting conformational flexibility reduces crystallinity.
Functional Group Impact on Bioactivity
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., p-tolyl ) by resisting oxidative degradation .
- o-Tolyl vs. Chlorophenyl : The o-tolyl group’s methyl substituent could improve target selectivity over chlorophenyl analogs (e.g., ) by reducing off-target interactions via steric effects .
- Quinoline Core Modifications: Derivatives with fused heterocycles (e.g., imidazole ) or morpholinyl groups (e.g., ) exhibit divergent biological profiles, suggesting the quinoline scaffold’s adaptability for tailored applications.
Biological Activity
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
The biological activity of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is largely attributed to its interaction with specific molecular targets involved in disease pathways. Notably, it has been shown to inhibit translation elongation factor 2 (), which is crucial for protein synthesis in the malaria parasite Plasmodium falciparum . This unique mechanism positions it as a promising candidate for antimalarial drug development.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline-4-carboxamide derivatives, including 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide. In vitro assays demonstrated moderate potency against P. falciparum with an EC50 value around 120 nM, indicating its potential as an effective treatment for malaria . Moreover, in vivo studies using the P. berghei mouse model showed excellent oral efficacy with effective doses (ED90) below 1 mg/kg .
Anticancer Activity
In addition to its antimalarial properties, this compound exhibits significant anticancer activity. Research indicates that quinoline derivatives can target various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. For example, compounds similar to 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide demonstrated selective toxicity against colorectal cancer cell lines (Caco-2 and HCT-116), with IC50 values in the low nanomolar range .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-N-(o-tolyl)... | HCT-116 | 0.01 - 0.53 |
| Similar Quinoline Derivative | HT-29 | < 0.05 |
| Similar Quinoline Derivative | MKN-45 | < 0.05 |
Case Studies
A notable study evaluated a series of quinoline derivatives for their ability to inhibit c-Met kinase activity, which is critical in cancer proliferation and metastasis. The most promising compounds showed IC50 values as low as 0.59 nM, indicating potent multitargeted receptor tyrosine kinase inhibition . These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy.
Multi-target Profile
The multi-target profile of quinoline derivatives is significant for treating complex diseases like cancer and malaria. The ability to inhibit multiple targets simultaneously can lead to better therapeutic outcomes and reduced resistance development . For instance, some derivatives have shown anti-inflammatory properties by inhibiting lipoxygenase (LOX), further broadening their potential applications .
Q & A
How can researchers optimize the synthetic route for 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide to improve yield and purity?
Methodological Answer:
A modular approach involving condensation reactions is recommended. For example, coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with substituted amines (e.g., o-toluidine) using PyBOP as a coupling agent in DMF, with N-methylmorpholine (NMM) as a base, achieves yields up to 59% . Purification via reverse-phase HPLC (e.g., Agilent Zorbax SB-C18 column) with gradient elution (MeCN/H2O + 0.1% TFA) enhances purity. Monitoring reaction progress via TLC or LC-MS is critical to minimize side products.
What analytical techniques are most reliable for confirming the structural integrity of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide?
Methodological Answer:
Combine 1H/13C NMR to verify substituent positions (e.g., fluorophenyl and o-tolyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives . Discrepancies in spectral data should be resolved by repeating syntheses under inert atmospheres to prevent oxidation artifacts .
How can researchers address inconsistencies in biological activity data for this compound across different assays?
Methodological Answer:
Inconsistencies often arise from variations in assay conditions (e.g., cell lines, solvent vehicles). To mitigate this:
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays).
- Cross-reference with structurally similar quinoline derivatives, such as 4-(adamantan-1-yl)quinoline-2-carboxylic acid analogs, which exhibit antitubercular activity via target-specific mechanisms .
What strategies are effective for studying the metabolic stability of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide?
Methodological Answer:
Perform in vitro metabolic assays using liver microsomes (human/rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS and identify metabolites using fragmentation patterns. For fluorinated analogs, 19F NMR can track metabolic transformations non-invasively. Compare results with structurally related compounds, such as 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline derivatives, to predict metabolic soft spots .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular activity) . QSAR models can correlate substituent effects (e.g., fluorophenyl vs. methylphenyl) with solubility and logP values. For instance, replacing the 4-fluorophenyl group with a trifluoromethyl moiety may enhance membrane permeability, as seen in 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives .
What experimental evidence supports the stability of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:
- Expose the compound to 40°C/75% RH for 1 month and analyze degradation via HPLC.
- Avoid prolonged storage in polar aprotic solvents (e.g., DMF), as related quinoline carboxamides degrade via hydrolysis or oxidation in such media .
- For long-term stability, store as a lyophilized solid at -20°C under argon, as recommended for sulfonamide-containing quinolines .
How can researchers elucidate the role of the o-tolyl group in modulating biological activity?
Methodological Answer:
Design a structure-activity relationship (SAR) study by synthesizing analogs with substituted aryl groups (e.g., p-tolyl, 4-fluorophenyl) and comparing their activity. For example, replacing o-tolyl with 4-methyl-2-pyridinyl in pyrrolidinecarboxamide analogs alters hydrogen-bonding interactions with target proteins . Use molecular dynamics simulations to assess how steric effects of the o-tolyl group influence binding pocket accessibility.
What safety precautions are critical when handling 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Follow spill protocols: neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acidic byproducts) .
- Dispose of waste via certified chemical disposal services, as fluorinated compounds may persist in the environment .
How can cryopreservation affect the compound’s integrity in biological assays?
Methodological Answer:
Avoid repeated freeze-thaw cycles, which induce aggregation. Prepare aliquots in assay-compatible buffers (e.g., PBS with 0.01% BSA) and store at -80°C. For cellular assays, pre-warm aliquots to 37°C before use to prevent precipitation, as observed with sulfonamide-quinoline hybrids .
What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Re-evaluate force field parameters in docking studies to account for fluorine’s electronegativity, which may alter binding interactions. Experimentally validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-check with structural analogs, such as 2-chloro-N-(4-fluorophenyl)acetamide, where intramolecular hydrogen bonds impact activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
